molecular formula C7H16ClNO B12103376 2-Propen-1-aminium, 3-ethoxy-n,n-dimethyl-, chloride

2-Propen-1-aminium, 3-ethoxy-n,n-dimethyl-, chloride

Katalognummer: B12103376
Molekulargewicht: 165.66 g/mol
InChI-Schlüssel: ARJBBCAULFJLBK-GZOLSCHFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propen-1-aminium, 3-ethoxy-n,n-dimethyl-, chloride is a chemical compound with the molecular formula C7H14ClNO and a molar mass of 163.65 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-aminium, 3-ethoxy-n,n-dimethyl-, chloride typically involves the reaction of 3-ethoxypropene with n,n-dimethylamine in the presence of hydrochloric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-Propen-1-aminium, 3-ethoxy-n,n-dimethyl-, chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce primary or secondary amines .

Wissenschaftliche Forschungsanwendungen

2-Propen-1-aminium, 3-ethoxy-n,n-dimethyl-, chloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Propen-1-aminium, 3-ethoxy-n,n-dimethyl-, chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Propen-1-aminium, 3-ethoxy-n,n-dimethyl-, chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group and the quaternary ammonium structure make it particularly useful in various applications .

Eigenschaften

Molekularformel

C7H16ClNO

Molekulargewicht

165.66 g/mol

IUPAC-Name

(E)-3-ethoxy-N,N-dimethylprop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-4-9-7-5-6-8(2)3;/h5,7H,4,6H2,1-3H3;1H/b7-5+;

InChI-Schlüssel

ARJBBCAULFJLBK-GZOLSCHFSA-N

Isomerische SMILES

CCO/C=C/CN(C)C.Cl

Kanonische SMILES

CCOC=CCN(C)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.